molecular formula C15H13FN2O B11858789 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one

Cat. No.: B11858789
M. Wt: 256.27 g/mol
InChI Key: MPFLSNBXZVSLMS-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the of an imine with a ketene. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Material Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study enzyme interactions, particularly those involving azetidinone-based inhibitors.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of the enzyme’s natural substrate. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidinone ring can form covalent bonds with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the azetidinone ring.

    2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorophenyl group and an amino group but has a different core structure.

    (S)-2-[®-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Similar in having a fluorophenyl group and an amino group but differs in the overall structure.

Uniqueness

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring, which imparts specific chemical reactivity and biological activity. The combination of the fluorophenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C15H13FN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2

InChI Key

MPFLSNBXZVSLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F

Origin of Product

United States

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